2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine
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Overview
Description
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furo[3,2-d]pyrimidine core, a morpholine ring, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine ring: This is achieved through nucleophilic substitution reactions.
Attachment of the methoxypyridine moiety: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium catalysts are often used in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxypyridin-3-yl)methanol
- 2-Chloro-4-methoxypyridine-3-boronic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H15ClN4O3 |
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Molecular Weight |
346.77 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H15ClN4O3/c1-22-12-2-3-18-9-10(12)13-8-11-14(24-13)15(20-16(17)19-11)21-4-6-23-7-5-21/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
CTFLZYUMYWLDOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2=CC3=C(O2)C(=NC(=N3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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